8,12-iso-iPF2α-VI-1,5-lactone is a significant compound derived from the class of isoprostanes, specifically the 5-series of F2-isoprostanes. These compounds are formed through the non-enzymatic free radical-induced peroxidation of arachidonic acid and are important biomarkers for oxidative stress and lipid peroxidation in various biological contexts. The lactone form represents a racemic mixture of the free acid variant, 8,12-iso-iPF2α-VI, and is notable for its stability and prevalence in biological samples such as urine.
Isoprostanes, including 8,12-iso-iPF2α-VI-1,5-lactone, are primarily produced in vivo through oxidative stress mechanisms that involve free radicals reacting with polyunsaturated fatty acids. The specific formation of 8,12-iso-iPF2α-VI occurs during the peroxidation process of arachidonic acid, a key fatty acid in cell membranes. This compound has been identified as one of the most abundant isoprostanes in human urine, highlighting its potential as a biomarker for various pathological conditions related to oxidative damage and inflammation .
8,12-iso-iPF2α-VI-1,5-lactone belongs to the category of isoprostanes, which are prostaglandin-like compounds formed independently of cyclooxygenase enzymes. Specifically, it falls under the classification of F2-isoprostanes due to its structural characteristics and formation pathway. The lactone form indicates a cyclic ester structure that contributes to its chemical properties and stability.
The synthesis of 8,12-iso-iPF2α-VI-1,5-lactone can be achieved through several methods focusing on the conversion of arachidonic acid derivatives or through chemical modifications of existing isoprostane structures. The synthesis typically involves:
The synthesis requires careful control over reaction conditions to ensure high yields and purity. Techniques such as thin layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the reaction progress and confirm the structure of synthesized compounds .
The molecular structure of 8,12-iso-iPF2α-VI-1,5-lactone features a complex arrangement typical of isoprostanes:
The molecular formula for 8,12-iso-iPF2α-VI-1,5-lactone is C20H30O5, with a molecular weight of approximately 350.45 g/mol. Its structural characteristics contribute to its biological activity and stability in physiological environments .
8,12-iso-iPF2α-VI-1,5-lactone can participate in various chemical reactions typical for lactones and isoprostanes:
The stability of 8,12-iso-iPF2α-VI-1,5-lactone has been assessed using techniques like gas chromatography-mass spectrometry (GC-MS), confirming that it remains stable under physiological conditions for extended periods .
The mechanism by which 8,12-iso-iPF2α-VI exerts its biological effects primarily involves its role as a signaling molecule in oxidative stress responses:
Studies have shown that elevated levels of this compound correlate with various pathological states such as atherosclerosis and myocardial ischemia .
Relevant analyses indicate that this compound maintains integrity over time when stored properly .
8,12-iso-iPF2α-VI-1,5-lactone serves critical roles in scientific research:
The compound's relevance in both clinical diagnostics and research underscores its importance in understanding oxidative stress-related diseases .
8,12-iso-iPF2α-VI-1,5-lactone is a complex isoprostane derivative featuring a distinctive γ-lactone ring formed between the C-1 carboxylic acid and C-5 hydroxyl groups of its free acid precursor (8,12-iso-iPF2α-VI). This intramolecular esterification results in a pentacyclic structure with the systematic chemical name 6-((E)-2-((1R,2S,3R,5S)-3,5-dihydroxy-2-((Z)-oct-2-enyl)cyclopentyl)vinyl)tetrahydro-2H-pyran-2-one [2]. The molecule possesses a molecular formula of C₂₀H₃₂O₄ and a molecular weight of 336.2 g/mol [1]. Its isoprostane origin stems from the non-enzymatic, free radical-mediated peroxidation of arachidonic acid esterified in membrane phospholipids—a process distinct from cyclooxygenase-derived prostaglandin biosynthesis [2] [3].
The structural uniqueness of this compound among F₂-isoprostanes (F₂-IsoPs) lies primarily in its exclusive capacity for lactonization. While numerous F₂-IsoP regioisomers form during lipid peroxidation events, 8,12-iso-iPF2α-VI stands as the sole regioisomer documented to undergo spontaneous lactonization both in vivo and under chemical conditions [1] [2]. This lactonization significantly alters the molecule's polarity and chromatographic behavior compared to other isoprostanes, enabling its separation from free acid forms via standard chromatographic techniques [1] [3]. The structural differences between 8,12-iso-iPF2α-VI-1,5-lactone and other prominent isoprostanes like iPF2α-III (8-iso-PGF2α) underpin their distinct roles as biomarkers and potential biological effectors.
Table 1: Structural Differentiation of 8,12-iso-iPF2α-VI-1,5-lactone from Related Isoprostanes
Structural Feature | 8,12-iso-iPF2α-VI-1,5-lactone | iPF2α-III (8-iso-PGF2α) | Other F₂-IsoPs |
---|---|---|---|
Core Structure | Pentacyclic (cyclopentane + γ-lactone ring) | Tetracyclic (cyclopentane ring) | Tetracyclic (cyclopentane ring) |
Functional Groups | Lactone ring (ester), two hydroxyl groups | Free carboxylic acid, hydroxyl groups | Free carboxylic acid, hydroxyl groups |
Lactonization Capability | Yes (unique among F₂-IsoPs) | No | No |
Polarity | Lower (less polar) | Higher | Higher |
Primary Biological Source | Non-enzymatic peroxidation of AA | Non-enzymatic peroxidation of AA | Non-enzymatic peroxidation of AA |
Chromatographic Separation | Resolved from free acid forms | Resolved from lactone forms | Resolved by regioisomer differences |
The structural specificity of 8,12-iso-iPF2α-VI-1,5-lactone has profound analytical implications. Its lower polarity facilitates separation from the more prevalent free acid isoprostanes, a critical factor in mass spectrometry-based detection protocols [3] [6]. Furthermore, its unique structure allows for specific detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with characteristic precursor ion → product ion transitions (m/z 353 → specific fragment ions), enabling its precise quantification in complex biological matrices like brain tissue, serum, and urine without significant interference from structurally related eicosanoids [3] [5] [6]. This specificity underpins its validated role in distinguishing pathological states, such as elevated levels in Alzheimer's disease brains compared to frontotemporal dementia and control tissues [5].
The physicochemical profile of 8,12-iso-iPF2α-VI-1,5-lactone is defined by its molecular structure, significantly influenced by the presence of the γ-lactone ring and hydroxyl groups. With a molecular weight of 336.2 g/mol and a formula of C₂₀H₃₂O₄ [1] [2], the compound exhibits moderate lipophilicity, although it is less polar than its free acid precursor. This reduced polarity directly impacts its solubility profile: it demonstrates limited solubility in aqueous solutions but good solubility in organic solvents such as acetonitrile, methanol, ethyl acetate, and hexane-ethyl acetate mixtures—a characteristic leveraged during sample preparation for analytical methods [3] [6].
The compound's stability is governed by several key factors:
Table 2: Key Physicochemical Properties and Stability Factors of 8,12-iso-iPF2α-VI-1,5-lactone
Property | Characteristics/Requirements | Analytical/Handling Implications |
---|---|---|
Molecular Weight | 336.2 g/mol | Impacts MS detection sensitivity |
Molecular Formula | C₂₀H₃₂O₄ | Confirms elemental composition via high-res MS |
Solubility | Low in water; Soluble in MeOH, ACN, ethyl acetate | Requires organic solvents for extraction and reconstitution |
Polarity | Less polar than free acid F₂-IsoPs | Enables chromatographic separation (reverse-phase HPLC) |
Lactone Stability | Stable at acidic pH; Hydrolyzes at basic pH | Acidification during sample extraction; Avoid alkaline conditions |
Thermal Stability | Stable at -80°C; Degrades at room temperature or higher | Storage at ≤ -80°C; Limited thaw-freeze cycles |
Oxidative Stability | Susceptible to further oxidation | Addition of antioxidants (e.g., BHT); Processing under inert gas |
Light Sensitivity | Potential degradation under intense light | Protection from light during handling and storage |
Analytical methods capitalize on these properties. The lower polarity facilitates extraction using organic solvents and solid-phase extraction (SPE) cartridges (e.g., Oasis HLB). Subsequent chromatographic separation typically employs reversed-phase HPLC with water/acetonitrile gradients containing acidic modifiers (e.g., 0.05% acetic acid) to maintain protonation and lactone stability while achieving resolution from co-extracted lipids and other isoprostanes [3] [6]. Detection predominantly utilizes electrospray ionization tandem mass spectrometry (ESI-MS/MS) in negative ion mode due to the molecule's capacity to form a deprotonated molecular ion [M-H]⁻ at m/z 353. Collision-induced dissociation yields characteristic fragment ions crucial for selective quantification, particularly in complex biological samples such as serum, brain homogenates, or hepatic tissue where matrix effects pose significant challenges [3] [5] [6].
8,12-iso-iPF2α-VI-1,5-lactone exists and is commercially supplied as a racemic mixture [1] [2]. This racemism originates from its formation pathway. As an isoprostane, it derives from the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid (AA). This process generates multiple chiral centers within the molecule in a non-stereoselective manner, resulting in the production of enantiomeric pairs. Consequently, naturally occurring and synthetically prepared material comprises equal (or near-equal) amounts of both enantiomers, lacking optical activity.
The primary synthetic route involves the chemical lactonization of the free acid precursor (8,12-iso-iPF2α-VI):
Table 3: Synthetic Pathways and Characteristics of 8,12-iso-iPF2α-VI-1,5-lactone
Aspect | Details | Remarks/Challenges |
---|---|---|
Starting Material | Arachidonic Acid | Polyunsaturated fatty acid precursor |
Key Precursor | 8,12-iso-iPF2α-VI (free acid) | Generated via free radical peroxidation of AA |
Lactonization Method | Chemical activation (e.g., acyl halide formation) or acid catalysis | Drives equilibrium towards lactone formation |
Stereochemistry | Racemic mixture (all diastereomers/racemates) | Consequence of non-enzymatic radical process; No chiral resolution |
Product Form | Solid (lyophilized powder or film) | Supplied in µg quantities for research (e.g., 25 µg, 50 µg vials) |
Purification | Chromatography (HPLC, silica gel) | Separation from unreacted acid and peroxidation by-products; Exploits lower polarity of lactone |
Key Quality Control | LC-MS/MS (purity, identity); NMR (structural confirmation) | Confirms lactone structure and absence of significant free acid |
The purification of the synthetic lactone exploits its distinct physicochemical properties, particularly its reduced polarity compared to the free acid and other F₂-IsoPs. Techniques like silica gel chromatography or preparative reversed-phase HPLC are employed to isolate the lactone from reaction mixtures containing unreacted free acid, peroxidation side products, and potential isomers [1] [2]. Analytical confirmation relies heavily on LC-MS/MS for purity assessment and quantification, complemented by nuclear magnetic resonance (NMR) spectroscopy for structural verification, ensuring the characteristic lactone carbonyl resonance is present and confirming the positions of the hydroxyl groups and the olefinic bonds within the alkyl side chains.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0